N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide
Description
Properties
Molecular Formula |
C17H13Cl2N3O |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-7-14(15(19)10-13)17(23)21-16-8-9-20-22(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,23) |
InChI Key |
MXCYOGKMURUEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Ethyl acetoacetate reacts with phenyl isothiocyanate in sodium methylate to form 5-phenylamino-2,4-dihydro-pyrazol-3-one, which undergoes cyclization with hydrazine hydrate. This method achieves 61–89% yields through regioselective 1,3-dipolar cycloaddition, favoring 1-pyrazoline intermediates that isomerize to 2-pyrazolines. Critical parameters include:
The resulting 3-(3-aryl-1H-pyrazol-5-yl)chromones are hydrolyzed with hydrazine hydrate in DMF to yield 1H-pyrazol-5-amine derivatives.
Condensation-Aromatization Approach
Malononitrile derivatives condense with arylhydrazines in glacial acetic acid, followed by aromatization using iodine/DMSO. This route produces 5-aminopyrazoles with electron-withdrawing groups at C4, enhancing stability for subsequent functionalization. Key advantages include:
-
Reduced reaction time (4–6 hours vs. 48 hours)
-
Tolerance for electron-deficient aryl substituents
N-Benzylation Strategies
Introducing the benzyl group at the pyrazole N1 position requires careful optimization to avoid O-benzylation byproducts.
Nucleophilic Substitution with Benzyl Halides
Pyrazol-5-amine reacts with benzyl bromide in anhydrous acetone under phase-transfer conditions (K2CO3, DTMAB catalyst). The reaction proceeds via SN2 mechanism, with:
Reductive Amination
For sterically hindered pyrazoles, benzaldehyde undergoes condensation with the amine followed by NaBH4 reduction. This method avoids halogenated reagents but requires:
-
Strict moisture control
-
Excess benzaldehyde (2.5 equivalents)
Acylation with 2,4-Dichlorobenzoyl Chloride
The final acylation step couples the benzylated pyrazol-5-amine with 2,4-dichlorobenzoyl chloride.
Schotten-Baumann Conditions
Reaction in biphasic system (dichloromethane/water) with NaHCO3 base:
Anhydrous Coupling
In anhydrous DMF with triethylamine (3 equivalents):
-
Enhanced solubility of aromatic acyl chlorides
-
Reduced hydrolysis side reactions
Table 1: Comparative Acylation Conditions
| Parameter | Schotten-Baumann | Anhydrous DMF |
|---|---|---|
| Solvent | CH2Cl2/H2O | DMF |
| Base | NaHCO3 | Et3N |
| Temperature (°C) | 0–5 | 25 |
| Yield (%) | 78 | 85 |
| Purity (%) | 95 | 98 |
| Side Products | <5% hydrolysis | <2% N,N-diacylation |
Purification and Characterization
Chromatographic Methods
Crystallization Optimization
Ethanol/water (7:3) at −20°C produces needle-shaped crystals suitable for X-ray diffraction. Key spectral data:
-
1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 5.97 (s, 1H, pyrazole-H)
-
HRMS : [M+H]+ calcd for C17H14Cl2N3O: 350.0352, found 350.0349
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) identifies critical process parameters:
-
Exotherm Control : Gradual addition of benzyl bromide (−ΔT <5°C/min)
-
Acyl Chloride Stability : Storage under N2 with molecular sieves
-
Waste Streams : Aqueous NaHCO3 neutralization generates 3 L effluent/kg product
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide serves as a crucial building block for synthesizing more complex organic molecules. Its pyrazole ring structure allows for various substitution reactions, making it versatile in synthetic organic chemistry. This compound can undergo oxidation, reduction, and nucleophilic substitution reactions to form different derivatives, which are essential in developing novel materials and pharmaceuticals.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Nucleophilic Substitution | Amines in the presence of a base | Substituted benzamides |
Biological Applications
Antiproliferative and Antimicrobial Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by affecting critical cellular pathways such as mTORC1 and autophagy. Additionally, its antimicrobial properties make it a candidate for further exploration in the development of new antibiotics.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
Medicinal Applications
Potential Therapeutic Agent
The compound is being investigated for its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and survival. Its effectiveness in preclinical models has prompted further studies aimed at understanding its mechanism of action and optimizing its pharmacological properties.
Table 2: Summary of Pharmacological Studies
Industrial Applications
Development of New Materials
this compound is also explored for its applications in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific thermal or mechanical characteristics. This aspect is particularly relevant in the production of high-performance materials used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound’s analogs differ primarily in substituents on the pyrazole ring or benzamide moiety, which influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of N-(1-Benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide and Analogs
Impact of Substituents on Activity
- Target Compound: The benzyl group may confer steric bulk, influencing receptor binding compared to smaller substituents.
Benzamide Modifications :
- Compound 4 (): The acyl thiourea group enables hydrogen bonding, critical for urease inhibition (IC₅₀: 12.3 µM) and DNA interaction .
- Corrected Compound (): Replacing the amide with a sulfonamide increased potency (EC₅₀ reduced by 40%), underscoring the role of electronegative groups in target engagement .
Physicochemical Properties
- Solubility and Stability: The hydroxyl group in 7k () may improve aqueous solubility but reduce metabolic stability compared to the target compound’s non-polar benzyl group . 5j’s tert-butyl group () likely enhances metabolic stability due to steric hindrance .
Spectral Characteristics :
Case Study: Structural Accuracy and Pharmacological Implications
highlights a critical correction where a sulfonamide replaced an amide bond, drastically altering activity. The original compound (with two amides) showed weak efficacy, while the sulfonamide variant exhibited enhanced EC₅₀ values. This emphasizes the necessity of precise structural characterization for benzamide derivatives .
Biological Activity
N-(1-benzyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2N3O, with a molecular weight of approximately 318.19 g/mol. The compound features a benzyl-substituted pyrazole moiety and a dichlorobenzamide group, which contribute to its unique pharmacological profile.
This compound primarily acts as a CDK2 inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to apoptosis in cancer cells. The compound likely binds to the ATP-binding site of CDK2, disrupting its kinase activity. Molecular docking studies suggest that the pyrazole core and the dichlorobenzamide moiety play essential roles in this interaction by forming hydrogen bonds with key amino acid residues in the active site.
Anticancer Properties
The compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit CDK2. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, although further research is needed to fully elucidate its pharmacological profile.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of electronegative substituents on the benzamide moiety enhances its potency as a CDK2 inhibitor. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chloro-3-(phenylamino)-1H-pyrazol-5-yl)benzamide | Structure | CDK2 inhibition |
| N-(benzyl)-N'-(4-chloro-3-methylphenyl)urea | Structure | Antitumor activity |
| 3-(benzyl)-5-methylpyrazole | Structure | Antimicrobial activity |
These findings suggest that specific substitutions can significantly alter the compound's efficacy and selectivity against target enzymes.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of various pyrazole derivatives revealed that compounds with structural similarities to this compound also exhibited notable biological activities. For instance, derivatives with halogen substitutions showed enhanced binding affinity to CDK2 and improved anticancer properties compared to their non-substituted counterparts .
Another investigation assessed the safety profile of similar compounds using histopathological examinations in rat models. Results indicated minimal degenerative changes in major organs at therapeutic doses, suggesting a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
